(R)-2-Aminopentan-1-ol
CAS No.: 80696-30-6; 80696-30-6
Cat. No.: VC4371862
Molecular Formula: C5H13NO
Molecular Weight: 103.165
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80696-30-6; 80696-30-6 |
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Molecular Formula | C5H13NO |
Molecular Weight | 103.165 |
IUPAC Name | (2R)-2-aminopentan-1-ol |
Standard InChI | InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
Standard InChI Key | ULAXUFGARZZKTK-RXMQYKEDSA-N |
SMILES | CCCC(CO)N |
Introduction
Structural Characteristics and Physicochemical Properties
(R)-2-Aminopentan-1-ol, also known as D-Norvalinol, features a pentane backbone with hydroxyl (-OH) and amine (-NH) groups at the 1- and 2-positions, respectively. The (R)-configuration at the chiral center confers stereoselectivity in reactions, making it indispensable for asymmetric synthesis . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 103.16 g/mol | |
IUPAC Name | (2R)-2-aminopentan-1-ol | |
SMILES | CCCC@HN | |
Boiling Point | ~195–200°C (estimated) | |
Density | ~0.915 g/cm³ (estimated) | |
Solubility | Partially soluble in polar solvents |
The compound’s planar carbon chain and hydrogen-bonding capacity facilitate interactions in catalytic systems and biological matrices .
Synthesis Methods
Reductive Amination
The most common synthesis involves reductive amination of pentanal derivatives. Pentanal reacts with ammonia or amines under catalytic hydrogenation (e.g., ) to yield the racemic mixture, which is resolved via chiral chromatography or enzymatic methods to isolate the (R)-enantiomer. Optimized conditions include:
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Catalyst: Ru or Pd complexes
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Temperature: 60–80°C
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Pressure: 1–3 bar
This method achieves yields of 70–85% with >99% enantiomeric excess (ee).
Biosynthetic Approaches
Recent advances employ engineered polyketide synthase (PKS) systems to produce amino alcohols. By modifying acyl carrier proteins (ACPs) and thioesterases, researchers have synthesized (R)-2-Aminopentan-1-ol in microbial hosts like Streptomyces albus, achieving titers up to 765 mg/L in shake-flask cultures .
Applications in Organic Synthesis
Chiral Intermediate for Pharmaceuticals
(R)-2-Aminopentan-1-ol is a precursor to (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate in synthesizing (R)-1-(benzofuran-2-yl)-2-propylaminopentane, a compound with demonstrated activity in neurological disorders . The aziridine formation proceeds via intramolecular cyclization under basic conditions .
Substrate for Enzymatic Reactions
The compound serves as a chiral substrate for dihydroxyacetone phosphate (DHAP)-dependent aldolases, enabling stereoselective C–C bond formation in natural product synthesis . For example, it facilitates the synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a dual toll-like receptor modulator .
Catalytic Asymmetric Transformations
In Ru-catalyzed oxidative lactamization, (R)-2-Aminopentan-1-ol derivatives form γ-lactams, critical motifs in antibiotics like penams. The reaction proceeds via amino aldehyde intermediates, with yields exceeding 90% under optimized conditions .
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation (Cat. 2) | H315 | Wear nitrile gloves |
Eye Irritation (Cat. 2) | H319 | Use safety goggles |
Respiratory Irritation | H335 | Use fume hoods |
Recent Advances and Future Directions
Biocatalytic Production
Metabolic engineering of E. coli with CCR (crotonyl-CoA reductase) and ADH (alcohol dehydrogenase) genes has improved biosynthetic yields to 1,008 mg/L, highlighting sustainable production routes .
Computational Design
Density functional theory (DFT) studies optimize reaction pathways for aziridine synthesis, reducing energy barriers by 15–20% .
Green Chemistry
Water-mediated reductive amination and solvent-free cyclization protocols minimize waste generation .
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